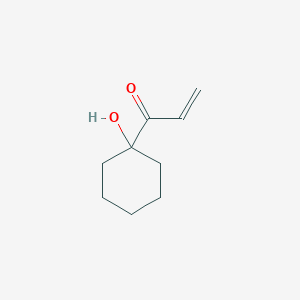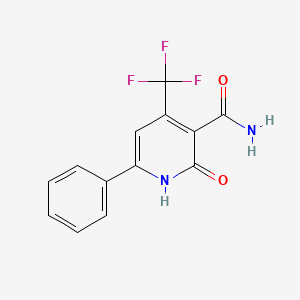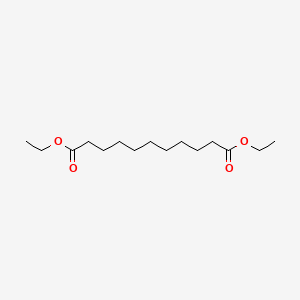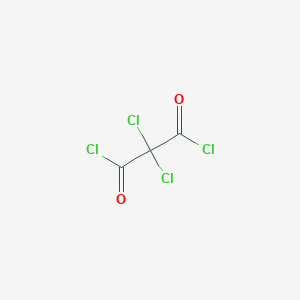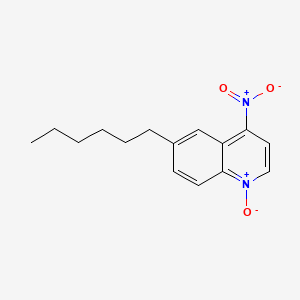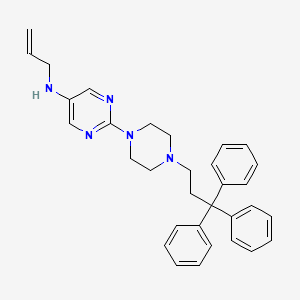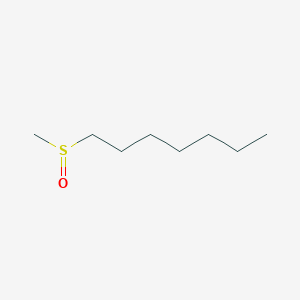
Heptane, 1-(methylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptane, 1-(methylsulfinyl)- is an organic compound with the molecular formula C8H18OS It is a derivative of heptane, where a methylsulfinyl group is attached to the first carbon atom of the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptane, 1-(methylsulfinyl)- can be synthesized through several methods. One common approach involves the oxidation of heptane, 1-(methylthio)- using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction typically occurs under mild conditions, with the oxidizing agent being added slowly to a solution of heptane, 1-(methylthio)- in an appropriate solvent.
Industrial Production Methods
Industrial production of heptane, 1-(methylsulfinyl)- may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Heptane, 1-(methylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the methylsulfinyl group to a sulfone group.
Reduction: Reduction reactions can revert the methylsulfinyl group back to a methylthio group.
Substitution: The compound can participate in substitution reactions where the methylsulfinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Heptane, 1-(methylsulfonyl)-.
Reduction: Heptane, 1-(methylthio)-.
Substitution: Various substituted heptane derivatives depending on the reagents used.
Scientific Research Applications
Heptane, 1-(methylsulfinyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for non-polar compounds.
Biology: Employed in studies involving cell membrane interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific solubility properties.
Mechanism of Action
The mechanism of action of heptane, 1-(methylsulfinyl)- involves its interaction with various molecular targets. The methylsulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and chemical processes, making the compound useful in diverse applications.
Comparison with Similar Compounds
Heptane, 1-(methylsulfinyl)- can be compared with other similar compounds such as:
Heptane, 1-(methylthio)-: The precursor in the synthesis of heptane, 1-(methylsulfinyl)-.
Heptane, 1-(methylsulfonyl)-: The product of further oxidation of heptane, 1-(methylsulfinyl)-.
Other alkyl sulfoxides: Compounds with similar functional groups but different alkyl chains.
The uniqueness of heptane, 1-(methylsulfinyl)- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
24494-67-5 |
|---|---|
Molecular Formula |
C8H18OS |
Molecular Weight |
162.30 g/mol |
IUPAC Name |
1-methylsulfinylheptane |
InChI |
InChI=1S/C8H18OS/c1-3-4-5-6-7-8-10(2)9/h3-8H2,1-2H3 |
InChI Key |
MBFGZXIXXIHKHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCS(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


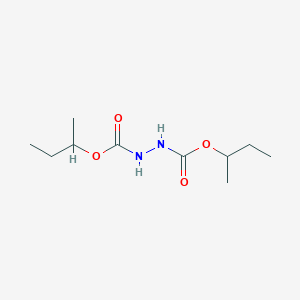
![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)

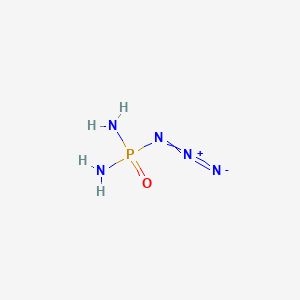
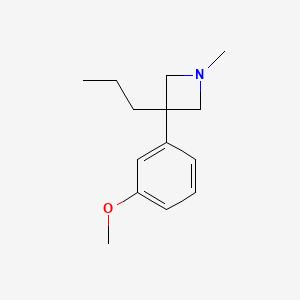
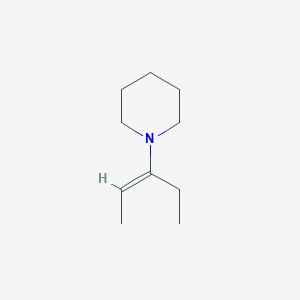
![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
